REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH2:14]([NH2:18])[CH2:15][CH2:16][CH3:17].C(O)(=O)C.C([BH3-])#N.[Na+]>CO.O>[CH2:14]([NH:18][CH2:4][C:3]1[CH:6]=[CH:7][C:8]([C:10]([F:13])([F:12])[F:11])=[CH:9][C:2]=1[F:1])[CH2:15][CH2:16][CH3:17] |f:3.4|
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification on a prepacked column of silica gel (Isolute® SPE Column, 70 g/150 mL) with ethyl acetate (33-100% gradient) in heptane
|
Type
|
CUSTOM
|
Details
|
as the eluent and collection of pure fractions
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NCC1=C(C=C(C=C1)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 25.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |